molecular formula C39H71ClO4 B1146958 rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol-d5 CAS No. 1246833-48-6

rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol-d5

Cat. No.: B1146958
CAS No.: 1246833-48-6
M. Wt: 644.5 g/mol
InChI Key: FSIDKIWIEOGHHZ-OESFQQCJSA-N
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Description

rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol-d5 is a synthetic compound with the molecular formula C39H66D5ClO4 and a molecular weight of 644.46. It is a stable isotope-labeled compound, often used in scientific research for various analytical purposes .

Preparation Methods

The synthesis of rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol-d5 involves multiple steps, typically starting with the esterification of linoleic acid and stearic acid with chloropropanediol. The deuterium labeling is introduced during the synthesis to create the d5 variant. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Chemical Reactions Analysis

rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol-d5 can undergo various chemical reactions, including:

Scientific Research Applications

rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol-d5 is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol-d5 involves its interaction with lipid metabolic pathways. The compound can be incorporated into lipid membranes, affecting their fluidity and function. It can also be metabolized by enzymes involved in fatty acid metabolism, leading to the formation of various metabolites that can be studied to understand lipid biochemistry .

Comparison with Similar Compounds

rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol-d5 can be compared with other similar compounds such as:

This compound is unique due to its specific deuterium labeling, which makes it particularly useful in studies requiring precise isotopic tracing.

Properties

CAS No.

1246833-48-6

Molecular Formula

C39H71ClO4

Molecular Weight

644.5 g/mol

IUPAC Name

[1-chloro-1,1,2,3,3-pentadeuterio-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate

InChI

InChI=1S/C39H71ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17,19,37H,3-10,12,14-16,18,20-36H2,1-2H3/b13-11-,19-17-/i35D2,36D2,37D

InChI Key

FSIDKIWIEOGHHZ-OESFQQCJSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCC=CCCCCC)CCl

Synonyms

9,12-Octadecadienoic Acid 3-Chloro-2-[(1-oxooctadecyl)oxy]propyl Ester; 

Origin of Product

United States

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